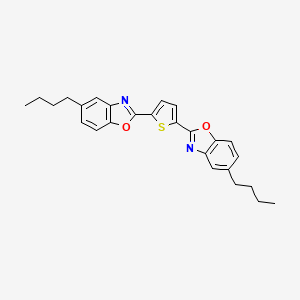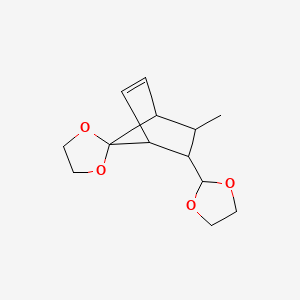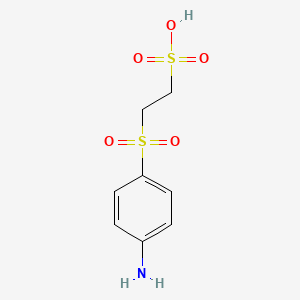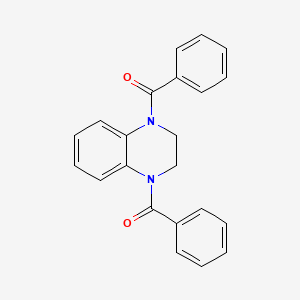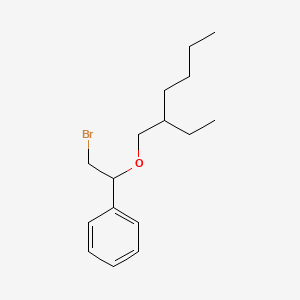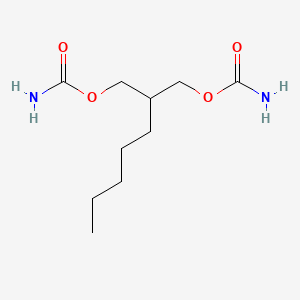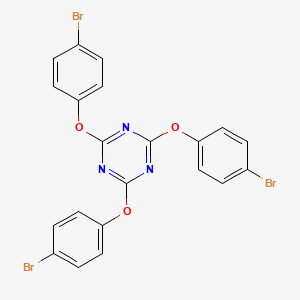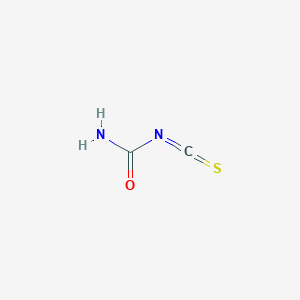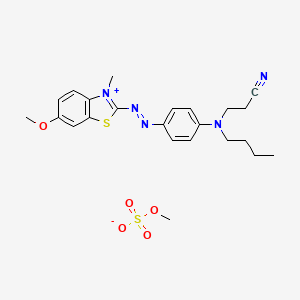
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- is a complex organic compound that features a morpholine ring substituted with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- typically involves multiple steps, starting with the preparation of the morpholine ring. The morpholine ring can be synthesized by the dehydration of diethanolamine with concentrated sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioacetyl group or to modify the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other morpholine derivatives and pyrazole-containing molecules. Examples include:
- Morpholine, 4-phenyl-
- Morpholine, 4-(2-chlorophenyl)-
- Pyrazole, 3,5-dimethyl-
Uniqueness
What sets Morpholine, 4-((1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)thioacetyl)- apart is its unique combination of a morpholine ring with a thioacetyl group and a tetrahydro-1-phenyl-3-cyclopentapyrazolyl moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Eigenschaften
CAS-Nummer |
21484-46-8 |
|---|---|
Molekularformel |
C18H21N3OS |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-morpholin-4-yl-2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanethione |
InChI |
InChI=1S/C18H21N3OS/c23-18(20-9-11-22-12-10-20)13-16-15-7-4-8-17(15)21(19-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
InChI-Schlüssel |
TZBRVDSPICCYTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)N(N=C2CC(=S)N3CCOCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

